N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
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Overview
Description
N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a methoxyphenyl group, an azepane ring, and a methanesulfonamide moiety, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the attachment of a methoxyphenyl group to the azepane ring, often through nucleophilic substitution reactions using methoxyphenyl halides.
Incorporation of the Oxoethyl Group: The oxoethyl group is introduced via acylation reactions, typically using acyl chlorides or anhydrides.
Addition of the Methanesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its interaction with enzymes or receptors, providing insights into its mechanism of action.
Materials Science: Its structural properties may be useful in the design of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group may facilitate binding through hydrophobic interactions, while the azepane ring and methanesulfonamide moiety can form hydrogen bonds or ionic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(4-hydroxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide: Contains a chlorophenyl group, which may alter its reactivity and biological activity.
Uniqueness
N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its hydroxy or chloro analogs, potentially offering different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-18(24(3,21)22)13-17(20)19-11-5-4-6-15(12-19)14-7-9-16(23-2)10-8-14/h7-10,15H,4-6,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLWPFMNDQADTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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